molecular formula C17H18BrN3O4 B2908125 ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865615-21-0

ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2908125
CAS No.: 865615-21-0
M. Wt: 408.252
InChI Key: PLGWVTONUTXJFD-UHFFFAOYSA-N
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Description

The compound ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a 2,4-dimethyl-substituted pyrrole core with an ethyl ester at position 3 and a formohydrazido carbonyl group at position 5. The formohydrazido moiety is further substituted with a 3-bromophenyl group, introducing steric bulk and electron-withdrawing characteristics.

Properties

IUPAC Name

ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-6-5-7-12(18)8-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGWVTONUTXJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 3-bromobenzoyl isocyanate: The 3-bromobenzoyl chloride is then reacted with sodium azide to form the corresponding isocyanate.

    Synthesis of the pyrrole derivative: The isocyanate is reacted with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Hydrolysis: The corresponding carboxylic acid derivative.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and the pyrrole ring are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound’s structural analogs share the 2,4-dimethylpyrrole-3-carboxylate backbone but differ in the substituent at position 5. Key comparisons include:

Compound Name Position 5 Substituent Key Structural Features Source
Target Compound [(3-Bromophenyl)formohydrazido]carbonyl Hydrazide linkage, bromophenyl (electron-withdrawing, halogen bonding potential) -
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Formyl Reactive aldehyde group (susceptible to nucleophilic attack)
Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) Difluoromethylthio (SCF2H) Lipophilic thioether, fluorinated (enhanced metabolic stability)
Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate 2-Chloropropanoyl Electrophilic acyl chloride derivative (reactivity in nucleophilic substitutions)
Ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate Carbamoyl with 3-methoxyphenylmethylideneamino Electron-donating methoxy group (improved solubility vs. bromophenyl)

Key Observations :

  • The bromophenyl group in the target compound offers distinct electronic and steric effects compared to smaller substituents (e.g., formyl) or electron-donating groups (e.g., methoxy) .
  • Hydrazide vs.

Physicochemical Properties

  • Melting Points: The difluoromethylthio derivative (8e) melts at 114–115°C, while acylated analogs (e.g., chloropropanoyl) may exhibit lower melting points due to reduced crystallinity .
  • Solubility : Bromophenyl and methoxyphenyl substituents enhance lipophilicity, whereas formyl or hydrazide groups improve aqueous solubility via polar interactions .
  • Spectroscopic Signatures: IR: Hydrazide NH stretches (~3188–3376 cm⁻¹) and carbonyl peaks (~1683–1737 cm⁻¹) distinguish the target compound from thioethers (C–S stretch ~600–700 cm⁻¹) .

Biological Activity

Ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrrole family, which is known for various biological activities. The synthesis typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with appropriate hydrazine derivatives, leading to the formation of the target compound with a bromophenyl substituent. The synthetic route may include:

  • Formation of the Pyrrole Core : Starting from a pyrrole precursor.
  • Introduction of the Bromophenyl Group : Via electrophilic aromatic substitution.
  • Formation of the Formohydrazido Group : Through condensation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of pyrrole derivatives. For instance:

  • Antibacterial Screening : Compounds similar to this compound have shown significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the well diffusion method at concentrations of 1 mg/mL .

Anticancer Activity

Recent research has indicated that certain pyrrole derivatives exhibit cytotoxic effects on cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through multiple pathways, including disruption of mitochondrial function and activation of caspases .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various pyrrole derivatives, including those with bromophenyl substitutions. The results indicated that compounds with similar structures exhibited varying degrees of inhibition against common pathogens.

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Ethyl 5-{...}P. aeruginosa18

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, this compound was tested against various cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)28

The results suggest that this compound has promising cytotoxic effects that warrant further investigation.

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